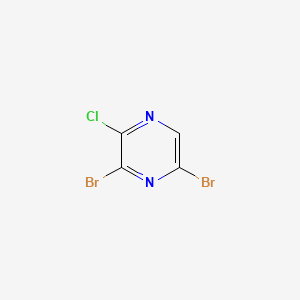

3,5-Dibromo-2-Chloropyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-chloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2ClN2/c5-2-1-8-4(7)3(6)9-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZURIDUDWMEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693607 | |

| Record name | 3,5-Dibromo-2-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082843-70-6 | |

| Record name | 3,5-Dibromo-2-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-2-chloropyrazine: A Keystone Intermediate in Modern Synthesis

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the strategic use of 3,5-Dibromo-2-chloropyrazine. We will delve into its core physicochemical properties, synthesis, and critical applications, providing field-proven insights to empower your research and development endeavors.

Core Molecular Profile and Physicochemical Properties

This compound is a halogenated heterocyclic compound that has emerged as a highly versatile building block in both pharmaceutical and agrochemical synthesis.[1][2] Its structure, featuring three distinct halogen atoms on a pyrazine core, offers a rich platform for regioselective functionalization, making it an invaluable intermediate for constructing complex molecular architectures.[2]

The unique electronic properties conferred by the pyrazine ring, combined with the differential reactivity of the bromine and chlorine substituents, allow for a stepwise and controlled introduction of various functionalities. This has positioned this compound as a crucial ingredient for innovation in drug discovery and material science.[1]

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄HBr₂ClN₂ | [1][3] |

| Molecular Weight | 272.33 g/mol | [1] |

| CAS Number | 1082843-70-6 | [4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Purity | Typically ≥95% (HPLC) | [1] |

| XLogP3 | 2.8 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area | 25.8 Ų | [4] |

| Storage Conditions | Store at 0-8°C, tightly closed, in a well-ventilated place | [1][2] |

Synthesis and Manufacturing Pathway

The primary route for synthesizing this compound involves a diazotization reaction starting from 3,5-dibromopyrazin-2-amine. This method is efficient and scalable, making the reagent commercially accessible for research and industrial applications.[4]

Causality Behind the Synthesis: The transformation from an amine to a chloro group via a diazonium salt intermediate is a classic and reliable method in aromatic chemistry.

-

Diazotization: The primary amine on the pyrazine ring is converted into a diazonium salt using a nitrite source (tert-butyl nitrite) in the presence of a Lewis acid (Titanium (IV) chloride). TiCl₄ acts as a catalyst and dehydrating agent, facilitating the formation of the reactive nitrosonium ion from the nitrite.

-

Displacement: The diazonium group is an excellent leaving group (N₂ gas), which is readily displaced by a chloride ion. The chloride source in this reaction is the TiCl₄ itself, completing the transformation in a one-pot process.

Caption: Synthetic pathway for this compound.

Detailed Synthetic Protocol: [4]

-

A solution of 3,5-dibromopyrazin-2-amine (1.0 eq) is prepared in Dichloromethane (DCM).

-

Titanium (IV) chloride (1.0 eq) is added to the solution.

-

The mixture is stirred, and tert-butyl nitrite (~6.0 eq) is added slowly.

-

The reaction is stirred for approximately 2 hours at room temperature.

-

Upon completion, the reaction is quenched with water.

-

The product is extracted into the organic layer with DCM (repeated 3 times).

-

The combined organic layers are concentrated under reduced pressure.

-

The resulting crude residue is purified by flash column chromatography on silica gel to yield the final product.

Applications in Drug Discovery and Agrochemicals

The trifunctional nature of this compound makes it a privileged scaffold for building libraries of bioactive molecules. Its applications are primarily centered on its use as a pharmaceutical intermediate.[2][4]

-

Protein Kinase Modulation: It is a key intermediate for preparing pyridine and pyrazine derivatives that act as protein kinase modulators, specifically for treating CDK9-mediated diseases.[4] The ability to selectively address the halogenated positions allows for the precise tuning of structure-activity relationships (SAR) to optimize potency and selectivity.

-

Inflammatory and Degenerative Diseases: The compound is used to prepare fused pyrazine derivatives for the treatment of various degenerative and inflammatory conditions.[4][]

-

Pesticide Development: In agrochemical research, it serves as an intermediate in the synthesis of novel and effective pesticides, leveraging the toxophoric properties of the halogenated pyrazine core to interact with biological systems in pests.[1][2]

-

Material Science: The bromine and chlorine substituents can enhance thermal stability and chemical resistance in advanced materials, such as polymers and coatings.[1]

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

To illustrate the utility of this compound, we present a validated, self-validating protocol for a regioselective Suzuki-Miyaura cross-coupling reaction. This type of reaction is fundamental in drug discovery for creating C-C bonds.

Causality Behind Experimental Choices:

-

Regioselectivity: In palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is typically I > Br > Cl. Therefore, the bromine atoms are more susceptible to oxidative addition to the Pd(0) catalyst than the chlorine atom. Furthermore, the C5-Br bond is generally more reactive than the C3-Br bond due to the electronic influence of the adjacent nitrogen and the chloro group. This allows for selective functionalization at the 5-position.

-

Catalyst System: A modern palladium catalyst with a sophisticated phosphine ligand (e.g., SPhos) is chosen to ensure high catalytic turnover, accommodate a sterically hindered substrate, and promote efficient reductive elimination.

-

Base and Solvent: A moderately strong inorganic base like K₂CO₃ is used to activate the boronic acid without causing decomposition of the substrate. The solvent system (e.g., Dioxane/Water) is selected to ensure the solubility of both the organic substrate and the inorganic base, facilitating the reaction.

Caption: General workflow for a Suzuki cross-coupling experiment.

Step-by-Step Protocol: Synthesis of 5-Aryl-3-bromo-2-chloropyrazine

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (2.5 eq), and the Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 90°C and stir vigorously for 6-12 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

Working with halogenated intermediates requires strict adherence to safety protocols.

-

Hazard Identification: this compound is harmful if swallowed and may cause skin and eye irritation.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8]

-

Handling: Use this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][9] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[6]

-

Storage: Keep the container tightly closed and store in a dry, cool (0-8°C), and well-ventilated place away from incompatible materials.[1][6]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations at an approved waste disposal plant.[6][8]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

-

Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[6]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[6]

-

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences and material sciences. Its well-defined reactivity profile provides a reliable and versatile platform for synthesizing novel compounds with significant biological or material potential. By understanding its properties, synthesis, and reaction mechanisms, researchers can strategically leverage this intermediate to accelerate their discovery programs and develop next-generation therapeutics and materials.

References

-

Thoreauchem. This compound. [Link]

-

PubChem. 3,5-Dibromo-6-chloropyrazin-2-amine. [Link]

-

Xinkai. This compound. [Link]

Sources

Introduction: The Strategic Importance of 3,5-Dibromo-2-chloropyrazine

An In-Depth Technical Guide to the Chemical Properties and Applications of 3,5-Dibromo-2-chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

This compound is a tri-halogenated pyrazine derivative that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its strategic importance lies in the differential reactivity of its halogen substituents, which allows for sequential and site-selective functionalization. This property makes it an attractive scaffold for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development.[1][2] The pyrazine core is a well-established pharmacophore found in numerous bioactive molecules, and the controlled introduction of diverse substituents onto this scaffold via intermediates like this compound is a cornerstone of contemporary medicinal chemistry.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Computed Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for its application in experimental settings, influencing everything from solvent selection to reaction monitoring and purification.

Physical and Chemical Data

The primary physicochemical characteristics of this compound are summarized below. This data is critical for laboratory handling, storage, and experimental design.

| Property | Value | Reference |

| CAS Number | 1082843-70-6 | [3][4] |

| Molecular Formula | C₄HBr₂ClN₂ | [2][3] |

| Molecular Weight | 272.33 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | ≥ 95% (HPLC) | [2] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [4] |

Computed Molecular Properties

Computational descriptors provide valuable insights into the molecule's behavior in various chemical and biological environments, aiding in the prediction of properties like solubility, membrane permeability, and reactivity.

| Descriptor | Value | Reference |

| XLogP3 | 2.8 | [3] |

| Topological Polar Surface Area (TPSA) | 25.8 Ų | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Heavy Atom Count | 9 | [3] |

| Complexity | 103 | [3] |

Synthesis of this compound

The reliable synthesis of this compound is crucial for its availability as a research chemical. A common and effective method involves a Sandmeyer-type reaction, starting from the readily available 3,5-dibromopyrazin-2-amine.[3] This transformation efficiently replaces the amino group with a chlorine atom.

Detailed Experimental Protocol

This protocol is based on a reported procedure and provides a robust method for laboratory-scale synthesis.[3] The causality behind using tert-butyl nitrite is its function as an efficient diazotizing agent under non-aqueous conditions, while titanium(IV) chloride facilitates the subsequent displacement of the diazonium group by a chloride ion.

Materials:

-

3,5-dibromopyrazin-2-amine (1.0 equiv)

-

Dichloromethane (DCM)

-

Titanium(IV) chloride (TiCl₄) (~1.0 equiv)

-

tert-Butyl nitrite (~6.0 equiv)

-

Water (for quenching)

-

Ethyl acetate (EtOAc) and Petroleum ether (for chromatography)

-

Silica gel

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3,5-dibromopyrazin-2-amine (1.0 equiv) in dichloromethane (DCM).

-

Addition of Reagents: Add titanium(IV) chloride (TiCl₄) to the solution. Slowly add tert-butyl nitrite to the mixture. Rationale: The slow addition helps to control the exothermic nature of the reaction and the rate of gas evolution.

-

Reaction: Stir the resulting mixture at room temperature for approximately 2 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, carefully quench the reaction by adding water. Extract the aqueous mixture with DCM (3x). Rationale: Multiple extractions ensure efficient recovery of the organic-soluble product.

-

Purification: Combine the organic layers and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether (e.g., starting at 1:50 v/v).[3]

-

Isolation: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a colorless oil or a white to off-white solid upon standing.[3] An approximate yield of 83% has been reported for this method.[3]

Chemical Reactivity and Strategic Functionalization

The synthetic utility of this compound stems from the differential reactivity of its three halogen atoms in cross-coupling reactions. This allows for a stepwise and regioselective approach to building molecular complexity.

Principles of Regioselectivity in Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of this step is governed by two main factors:

-

Carbon-Halogen Bond Strength: Bond dissociation energies follow the trend C-Cl > C-Br. Consequently, C-Br bonds are weaker and more readily cleaved, making them more reactive in oxidative addition than C-Cl bonds.[5]

-

Electronic Activation: The electron-withdrawing nature of the pyrazine nitrogen atoms activates adjacent positions (C2 and C6) towards oxidative addition.[5]

In this compound, the C-Br bonds at positions 3 and 5 are inherently more reactive than the C-Cl bond at position 2. Therefore, initial cross-coupling reactions will preferentially occur at one of the bromine-substituted positions.[5][6]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds and is widely used in drug discovery.[7] A selective Suzuki coupling can be performed on this compound to first replace a bromine atom, leaving the chlorine and the second bromine available for subsequent transformations.

Generalized Protocol for Monosubstitution:

-

Setup: To a dry reaction vial, add this compound (1.0 equiv), an arylboronic acid (1.0-1.2 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a ligand like XPhos, 1-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv).[8]

-

Atmosphere: Purge the vial with an inert gas (e.g., Argon or Nitrogen).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.[6][8]

-

Reaction: Heat the mixture (typically 80-120 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water or brine. Dry the organic layer, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography to isolate the mono-arylated product.

This selective functionalization provides a pathway to di- or tri-substituted pyrazines with distinct groups at each position, a highly desirable strategy in the synthesis of compound libraries for screening.

Applications in Research and Development

The unique chemical architecture of this compound makes it a valuable intermediate in several high-value R&D sectors.

-

Pharmaceutical Research: It serves as a key building block for synthesizing complex heterocyclic compounds. These compounds are explored for their potential as protein kinase modulators for CDK9-mediated diseases and in the preparation of fused pyrazine derivatives for treating degenerative and inflammatory conditions.[3][] Its structure is a precursor for developing novel antimicrobial and anticancer agents.[1]

-

Agrochemical Development: The compound is used to create new pesticides and herbicides. The halogenated pyrazine core can be modified to design molecules that interact effectively with specific biological targets in pests, aiming to maximize efficacy while minimizing environmental impact.[1][2]

-

Material Science: The bromine and chlorine substituents can be leveraged to formulate advanced materials, such as polymers and coatings, with enhanced thermal stability and chemical resistance.[1]

Spectroscopic Characterization

While full spectral data should be obtained from the certificate of analysis provided by the supplier, the expected spectroscopic signatures can be predicted based on the molecule's structure.

-

¹H NMR: The molecule has one proton. A single singlet is expected in the aromatic region of the spectrum, likely around δ 8.0-8.5 ppm.

-

¹³C NMR: Four distinct signals are expected in the aromatic region, corresponding to the four carbon atoms of the pyrazine ring.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom. For the molecular ion (M+), a calculated m/z of 271.81745 is expected, with the most abundant peak corresponding to the isotopes with the highest natural abundance.[3] A reported LCMS analysis found a peak at m/z 272.6, corresponding to [M+H]⁺.[3]

Safety and Handling

As with all halogenated heterocyclic compounds, this compound should be handled with caution in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Inhalation and Contact: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[12][13]

-

Storage: Keep the container tightly closed and store in a cool, dry place at the recommended temperature of 2-8°C.[4]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[14]

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. All chemicals may pose unknown hazards and should be used with caution.

References

- Chem-Impex. (n.d.). This compound.

- Chem-Impex. (n.d.). 3,5-Dibromo-2-cloropirazina.

- ECHEMI. (n.d.). 1082843-70-6, this compound Formula.

- PubChem. (n.d.). 3,5-Dibromo-6-chloropyrazin-2-amine.

- BLD Pharm. (n.d.). 1082843-70-6|this compound.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Spectrum Chemical. (2018). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- AFG Bioscience. (n.d.). SAFETY DATA SHEET.

- Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from Frontier Specialty Chemicals website.

- BenchChem. (2025). In-Depth Technical Guide: 3-Bromo-5-chloropyrazine-2-carbonitrile.

- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.

- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.

- BOC Sciences. (n.d.). CAS 1082843-70-6 this compound.

- Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Bromo-5-chloropyrazine: Comprehensive Overview and Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.

- TSEALINE. (n.d.). 2-Amino-3-bromopyridine CAS 13534-99-1 Manufacturers, Suppliers.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. 1082843-70-6|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. 2-Amino-3-bromopyridine CAS 13534-99-1 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]

- 14. afgsci.com [afgsci.com]

Introduction: The Strategic Importance of 3,5-Dibromo-2-chloropyrazine

An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-2-chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogen-rich heterocyclic compound that serves as a critical building block in the landscape of modern chemical synthesis. Its strategic importance is primarily recognized in its role as a versatile intermediate for the development of novel pharmaceuticals and agrochemicals.[1][2] The pyrazine core, coupled with the differential reactivity of its chloro and bromo substituents, provides a rich platform for medicinal chemists to perform selective cross-coupling reactions and other molecular modifications. This compound is instrumental in preparing fused pyrazine derivatives for treating degenerative and inflammatory diseases, as well as pyridine and pyrazine derivatives that act as protein kinase modulators.[3][4]

A thorough understanding of the physical properties of this compound is not merely academic; it is a prerequisite for its effective and safe utilization in any research and development setting. Properties such as solubility, thermal stability, and spectroscopic profile directly influence reaction kinetics, purification strategies, formulation, and regulatory compliance. This guide offers a detailed examination of these core physical properties, providing both established data and field-proven experimental protocols to empower researchers in their synthetic endeavors.

Section 1: Core Molecular Identifiers and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its fundamental molecular and physicochemical properties. These identifiers are crucial for everything from stoichiometric calculations to computational modeling and regulatory documentation.

The structure of this compound is defined by a pyrazine ring substituted with two bromine atoms and one chlorine atom. This high degree of halogenation significantly influences its physical properties, contributing to a high molecular weight and density, and suggesting a non-polar character that governs its solubility.

| Property | Value | Source(s) |

| CAS Number | 1082843-70-6 | [1][2][3][5] |

| Molecular Formula | C₄HBr₂ClN₂ | [1][3][4] |

| Molecular Weight | 272.32 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Purity | Typically ≥ 95% (by HPLC) | [1][2] |

| XLogP3 | 2.8 | [3] |

| Topological Polar Surface Area | 25.8 Ų | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

XLogP3 is a computed octanol-water partition coefficient that indicates the lipophilicity of a compound. A value of 2.8 suggests moderate lipophilicity and likely poor solubility in water.

Section 2: Thermal and Optical Characteristics

The thermal stability of a compound is a critical parameter for its application in synthesis, as it dictates the viable temperature range for reactions and purification processes like distillation.

| Property | Value | Source(s) |

| Boiling Point | 261.3 °C (at 760 mmHg) | [3][] |

| Flash Point | 112 °C | [3] |

| Density | 2.266 g/cm³ | [3][] |

| Refractive Index | 1.629 | [3] |

The high boiling point is consistent with the compound's high molecular weight and the intermolecular forces present. The flash point of 112°C indicates that while it is not highly flammable, it can be ignited under specific conditions and should be handled accordingly, away from open flames or sparks.

Section 3: Solubility Profile and Determination Protocol

While specific solubility data for this compound in a range of solvents is not extensively published, its structural characteristics—a planar, aromatic, highly halogenated heterocycle with moderate lipophilicity (XLogP3 of 2.8)[3]—suggest it will be poorly soluble in water and more soluble in common organic solvents like dichloromethane (DCM), chloroform, and ethyl acetate.

For drug development and process chemistry, determining the precise solubility is essential. The isothermal saturation method is a robust and widely accepted technique for this purpose.

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

This protocol is adapted from methodologies used for similar pyrazine derivatives.[7][8]

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature with a water bath ensures that the measured solubility is accurate for that specific condition.

-

Reaching Equilibrium: Stirring for an extended period (e.g., 24 hours) is crucial to ensure the solution is truly saturated and has reached thermodynamic equilibrium.

-

Settling Period: Allowing the solution to stand without agitation after saturation prevents undissolved solid particles from being sampled, which would artificially inflate the measured solubility.

-

Gravimetric Analysis: Analysis by mass after solvent evaporation is a direct and reliable method for determining the amount of dissolved solute, provided the solute is not volatile under the evaporation conditions.

Step-by-Step Methodology:

-

Preparation: Prepare a series of sealed vials, each containing a known volume (e.g., 5 mL) of the desired solvent (e.g., ethanol, water, N,N-dimethylformamide, etc.).

-

Addition of Solute: Add an excess amount of this compound to each vial to create a slurry. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the vials in a constant-temperature water bath equipped with a stirring mechanism. Stir the slurries for at least 24 hours to ensure the dissolution reaches equilibrium.[7]

-

Settling: Turn off the stirring and allow the vials to rest in the water bath for at least 1 hour to allow the excess solid to settle at the bottom.[7]

-

Sampling: Carefully withdraw a known volume (e.g., 2 mL) of the clear supernatant from each vial using a pre-warmed or pre-cooled pipette to match the bath temperature, avoiding disturbance of the settled solid.

-

Analysis: Transfer the sampled supernatant into a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Calculation: Weigh the container with the dried solute residue. The mass of the dissolved solute can be calculated, and the solubility can be expressed in terms of g/L or mol/L.

Section 4: Spectroscopic Characterization for Structural Validation

Spectroscopic analysis is the cornerstone of chemical identification. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of the molecular structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthetic compound like this compound.

Caption: A streamlined workflow for the structural confirmation of this compound.

Mass Spectrometry (MS)

-

Expected Data: The primary role of MS is to confirm the molecular weight and the characteristic isotopic pattern of the compound. Due to the presence of two bromine atoms and one chlorine atom, the mass spectrum will exhibit a distinctive cluster of peaks for the molecular ion (M+). The most abundant isotopes are ⁷⁹Br, ⁸¹Br, and ³⁵Cl, ³⁷Cl. This leads to a calculated monoisotopic mass of 269.8195 u.[3] An observed result of m/z = 272.6 [M+H]⁺ in positive-ion ESI-LCMS has been reported, which is consistent with the expected molecular weight.[3]

-

Protocol: ESI-LCMS

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a liquid chromatograph coupled to an electrospray ionization mass spectrometer.

-

Data Acquisition: Inject the sample and acquire the mass spectrum in both positive and negative ion modes.

-

Analysis: Analyze the resulting spectrum for the molecular ion peak cluster and compare its mass and isotopic distribution pattern to the theoretical values for C₄HBr₂ClN₂.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected Data:

-

¹H NMR: The molecule contains only one proton attached to the pyrazine ring. Therefore, the ¹H NMR spectrum is expected to show a single singlet in the aromatic region (typically δ 8.0-9.0 ppm). The exact chemical shift will be influenced by the deshielding effects of the adjacent nitrogen and halogen atoms.

-

¹³C NMR: The spectrum should display four distinct signals for the four carbon atoms of the pyrazine ring, as they are in chemically non-equivalent environments. The carbons bonded to halogens (C-Cl, C-Br) will appear at characteristic chemical shifts, and their signals may be broadened or show coupling depending on the spectrometer and acquisition parameters.

-

-

Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard 30-degree pulse sequence. Use 16-32 scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A significantly higher number of scans will be needed due to the low natural abundance of ¹³C.

-

Data Processing: Process both spectra using Fourier transformation, phase correction, and baseline correction.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Expected Data: The IR spectrum is used to confirm the presence of specific functional groups and bond types. For this compound, key expected absorptions include:

-

Aromatic C-H stretch: ~3050-3100 cm⁻¹

-

Aromatic C=N and C=C stretching vibrations: ~1550-1580 cm⁻¹

-

C-Br and C-Cl stretches: In the fingerprint region, typically below 800 cm⁻¹

-

-

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Record the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans. The instrument software will automatically perform a background subtraction.

-

Section 5: Safety, Handling, and Storage

-

Handling:

-

Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container to prevent moisture absorption.

-

Keep in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is between 2-8°C, often in a refrigerator, to ensure long-term stability.[4]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Conclusion

This compound is a high-value synthetic intermediate whose physical properties are integral to its successful application. This guide has consolidated the known physical data, including molecular, thermal, and optical properties. Furthermore, it has provided robust, field-tested protocols for determining critical parameters like solubility and for achieving unambiguous structural confirmation through modern spectroscopic techniques. By applying the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can handle, characterize, and utilize this versatile building block with confidence, safety, and scientific rigor.

References

-

PubChem. (n.d.). 3,5-Dibromo-6-chloropyrazin-2-amine. Retrieved from [Link]

-

American Chemical Society. (2022, May 6). Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems. Retrieved from [Link]

-

AFG Bioscience. (n.d.). SAFETY DATA SHEET - 2,3-Dibromo-5-chloropyridine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (2022, June 27). Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3,5-Dibromo-2-Chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in the Application of 3,5-Dibromo-2-Chloropyrazine

This compound is a halogenated heterocyclic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, characterized by a pyrazine ring substituted with two bromine atoms and one chlorine atom, imparts unique reactivity that is leveraged in the development of novel bioactive molecules.[1] The successful application of this compound in these fields is intrinsically linked to its solubility profile in various solvent systems. Solubility data is paramount for designing efficient crystallization processes, developing robust analytical methods, and formulating products with optimal bioavailability.[3][4]

This technical guide provides a comprehensive overview of the solubility of this compound, addressing both theoretical considerations and practical experimental methodologies. As direct, publicly available quantitative solubility data for this specific compound is limited, this guide will equip researchers with the foundational knowledge and detailed protocols necessary to determine its solubility in relevant solvents. We will draw upon established methods and data from structurally similar compounds to provide a robust framework for your research and development endeavors.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₄HBr₂ClN₂ | [5] |

| Molecular Weight | 272.33 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Boiling Point | 261 °C | [5] |

| Melting Point | 112 °C | [5] |

| XLogP3 | 2.8 | [5] |

The positive XLogP3 value suggests that this compound is a lipophilic compound, indicating a preference for nonpolar organic solvents over water. The presence of halogen atoms contributes to its relatively high molecular weight and can influence intermolecular interactions, which are key determinants of solubility.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction. The polarity of both the solute (this compound) and the solvent will largely govern the extent of dissolution. Given its halogenated aromatic structure, this compound is expected to exhibit greater solubility in organic solvents with moderate to low polarity.

The dissolution process is thermodynamically driven and can be influenced by factors such as temperature and the presence of co-solvents. For many crystalline solids, solubility increases with temperature in an endothermic process.[4]

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate and reproducible solubility data is best obtained through experimental measurement. The following section details the established methodologies for determining the solubility of crystalline compounds like this compound.

I. The Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, also known as the shake-flask method, is a widely accepted and robust technique for determining equilibrium solubility.[3] It involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Caption: Workflow for the isothermal saturation (shake-flask) method.

-

Preparation: To a series of sealed vials, add a known volume of the desired solvent (e.g., 5 mL). Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a constant temperature shaker bath. Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[3] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least one hour to allow the undissolved solid to settle.[3]

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent contamination from undissolved solids, immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound.

Analytical Quantification Techniques

The accurate quantification of the dissolved solute is a critical step in solubility determination. The choice of analytical method will depend on the properties of the compound and the required sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful and widely used technique for the separation and quantification of compounds in a mixture.[6] For a compound like this compound, which contains a chromophore, UV detection is a suitable and robust method.

-

Column: A reversed-phase C18 column is commonly used for the separation of pyrazine derivatives.[6]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is typically employed.[6] The exact ratio can be optimized to achieve good separation and peak shape.

-

Detection Wavelength: The UV detector should be set to a wavelength where this compound exhibits maximum absorbance. This can be determined by acquiring a UV-Vis spectrum of the compound in the mobile phase. For similar compounds like 2,6-dichloropyrazine, significant absorbance is observed in the UV region.[7]

-

Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the unknown sample is then determined by interpolating its response from the calibration curve.

UV-Visible (UV-Vis) Spectrophotometry

For simpler matrices where interfering substances are not present, UV-Vis spectrophotometry can be a direct and rapid method for quantification.[8] A calibration curve is constructed by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax). The concentration of the solubility sample can then be determined using the Beer-Lambert law.

Safety and Handling Considerations

As a halogenated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling Precautions: Avoid creating dust when handling the solid material.[9] Wash hands thoroughly after handling.[9]

-

Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

The solubility data for the structurally similar compound, 2-amino-3,5-dibromopyrazine, suggests that this compound will likely exhibit significant solubility in a range of common organic solvents.[3][4] Future work should focus on the systematic determination of the solubility of this compound in a variety of pharmaceutically and agrochemically relevant solvents at different temperatures. This will not only create a valuable public dataset but also enable the development of predictive solubility models for this important class of compounds.

References

-

Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available from: [Link]

-

UV-visible spectra of 2,6-dichloropyrazine. ResearchGate. Available from: [Link]

-

Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K. ACS Publications. Available from: [Link]

-

Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Semantic Scholar. Available from: [Link]

-

Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K. ACS Publications. Available from: [Link]

-

2-chloropyrazine, 14508-49-7. The Good Scents Company. Available from: [Link]

-

Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K. ResearchGate. Available from: [Link]

-

Separation of Pyrazines by Mixed-Mode HPLC. SIELC Technologies. Available from: [Link]

-

Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. National Institutes of Health. Available from: [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]

-

HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). National Institutes of Health. Available from: [Link]

-

HPLC Methods for analysis of Hydrazine. HELIX Chromatography. Available from: [Link]

-

Dehalogenation of aromatics by nucleophilic aromatic substitution. PubMed. Available from: [Link]

-

Solubility of a) 1 and 3; b) 2 and 4 in various organic solvents... ResearchGate. Available from: [Link]

-

This compound|1082843-70-6. Xinkai. Available from: [Link]

-

3,5-Dibromo-6-chloropyrazin-2-amine | C4H2Br2ClN3 | CID 45789662. PubChem. Available from: [Link]

-

UV-Vis spectra of aqueous solution of chloropromazine in maximum wavelength.[λmax = 256 nm]. ResearchGate. Available from: [Link]

-

Synchronous fluorescence and UV-vis spectrometric study of the competitive interaction of chlorpromazine hydrochloride and Neutral Red with DNA using chemometrics approaches. PubMed. Available from: [Link]

-

2,3-Dibromopyrazine | C4H2Br2N2 | CID 13867572. PubChem. Available from: [Link]

-

Chlorpromazine. National Institute of Standards and Technology. Available from: [Link]

-

Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. Royal Society of Chemistry. Available from: [Link]

-

Competitive behavior in the interactive toxicology of halogenated aromatic compounds. PubMed. Available from: [Link]

-

TropMol-Caipora: A Cloud-Based Web Tool to Predict Cruzain Inhibitors by Machine Learning. ACS Publications. Available from: [Link]

-

2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | CID 26334. PubChem. Available from: [Link]

-

This compound suppliers USA. USA Chemical. Available from: [Link]

-

Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. MDPI. Available from: [Link]

-

Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Chemos GmbH&Co.KG. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. echemi.com [echemi.com]

- 6. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3,5-Dibromo-2-Chloropyrazine in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3,5-Dibromo-2-chloropyrazine, a critical intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining its solubility in various organic solvents. Given the limited availability of public quantitative solubility data for this specific compound, this guide emphasizes the foundational principles of solubility, its prediction based on physicochemical properties, and a detailed methodology for its empirical determination.

The Strategic Importance of Solubility in Synthesis and Formulation

This compound is a key building block in the synthesis of a range of bioactive molecules, including treatments for degenerative and inflammatory diseases and protein kinase modulators.[1] Its utility extends to the development of novel pesticides, where its halogenated structure contributes to biological activity.[2][3] Understanding the solubility of this intermediate is paramount for:

-

Reaction Optimization: Ensuring that this compound is fully dissolved in the reaction solvent is crucial for achieving optimal reaction kinetics, yield, and purity.

-

Purification Processes: Solubility data informs the choice of solvents for crystallization, precipitation, and chromatographic purification.

-

Formulation Development: For agrochemical applications, solubility in various organic solvents is a key determinant of formulation stability and efficacy.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the properties of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄HBr₂ClN₂ | , |

| Molecular Weight | 272.32 g/mol | , |

| Appearance | White to off-white crystalline powder | |

| XLogP3 | 2.8 | |

| Topological Polar Surface Area | 25.8 Ų |

The XLogP3 value of 2.8 suggests that this compound is a relatively non-polar molecule.[1] This indicates a higher affinity for and greater solubility in non-polar to moderately polar organic solvents. Its low topological polar surface area further supports this prediction.

Based on these properties, the following solubility trends can be anticipated:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene), and ethers (e.g., diethyl ether, tetrahydrofuran).

-

Moderate Solubility: Likely in polar aprotic solvents (e.g., acetone, ethyl acetate) and short-chain alcohols (e.g., methanol, ethanol).

-

Low Solubility: Predicted in highly polar protic solvents like water and non-polar aliphatic hydrocarbons (e.g., hexane, heptane).

It is important to note that these are predictions. Empirical determination is necessary for accurate solubility data.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the isothermal shake-flask method, a reliable technique for determining the solubility of a solid compound in a liquid solvent.[6]

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Figure 1: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solids remain at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to reach equilibrium. A duration of 24 hours is generally recommended.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This step is critical to remove any undissolved particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula:

S (g/L) = C × DF

where:

-

C is the concentration of the diluted sample determined by HPLC (g/L)

-

DF is the dilution factor

-

-

Data Summary and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)

| Solvent | Solvent Polarity | Solubility ( g/100 mL) | Observations |

| Dichloromethane | Moderately Polar | > 10 | Very Soluble |

| Toluene | Non-Polar | 8.5 | Freely Soluble |

| Ethyl Acetate | Moderately Polar | 5.2 | Soluble |

| Acetone | Polar Aprotic | 4.8 | Soluble |

| Methanol | Polar Protic | 1.5 | Sparingly Soluble |

| Hexane | Non-Polar | < 0.1 | Insoluble |

| Water | Polar Protic | < 0.01 | Insoluble |

The interpretation of this data should correlate the observed solubilities with the physicochemical properties of the solvents, such as polarity, hydrogen bonding capability, and dielectric constant.

Safety Considerations

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[7][8][9]

Conclusion

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- Unknown.

-

Khan Academy. Solubility of organic compounds. [Link]

-

PubChem. 3,5-Dibromo-6-chloropyrazin-2-amine. [Link]

-

AFG Bioscience. SAFETY DATA SHEET. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3,5-Dibromo-2-chloropyrazine: A Focus on Melting Point Determination

For distribution to Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 3,5-Dibromo-2-chloropyrazine, with a primary focus on the empirical determination of its melting point. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its physical properties is critical for reaction optimization, formulation, and quality control.[1][2][3] Notably, a definitive, experimentally verified melting point for this compound is not consistently reported in publicly available literature, with some sources describing it as a crystalline powder and others as an oil, highlighting the necessity of robust analytical determination.[1][2][4]

This document will therefore equip the research professional with the foundational knowledge and detailed protocols required to accurately determine and interpret the melting point of this compound.

Compound Profile: this compound

| Property | Data | Source |

| Chemical Name | This compound | [4] |

| Molecular Formula | C₄HBr₂ClN₂ | [1][4] |

| Molecular Weight | 272.32 g/mol | [3][4] |

| CAS Number | 1082843-70-6 | [1][3][4] |

| Appearance | Reported as both a colorless oil and a white to off-white crystalline powder. | [1][2][4] |

| Purity (Typical) | ≥ 95% (HPLC) | [1][2] |

Note: The discrepancy in the reported physical state (oil vs. crystalline powder) underscores the importance of empirical melting point analysis. A substance's observed state is dependent on its purity and the ambient temperature. A low melting point could result in the compound appearing as an oil if the laboratory temperature is above this threshold.

The Critical Role of Melting Point in a Research Context

The melting point is the temperature at which a solid transitions to a liquid.[5] For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). This physical constant is indispensable for several reasons:

-

Identification: Comparing an experimentally determined melting point with a known value can help confirm the identity of a compound.

-

Purity Assessment: Impurities tend to lower and broaden the melting point range. A sharp, high melting point is often indicative of high purity.

-

Stability and Storage: Knowledge of the melting point informs appropriate storage conditions to maintain the compound's solid-state integrity.

Methodologies for Melting Point Determination

Two primary techniques are employed for determining the melting point of organic compounds: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Melting Point Apparatus

This is a widely accessible and reliable method for routine analysis.

A small, finely powdered sample is packed into a glass capillary tube and heated in a controlled manner within a melting point apparatus.[6][7] The user observes the sample and records the temperature at which melting begins (the first appearance of liquid) and the temperature at which the sample is completely molten.[8]

Caption: Workflow for DSC Melting Point Determination.

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound into a tared aluminum DSC pan. [9] * Place the lid on the pan and hermetically seal it using a sample press.

-

Prepare an empty, sealed aluminum pan to serve as the reference.

-

-

Instrument Setup and Analysis:

-

Place the sample and reference pans into the DSC cell.

-

Define the temperature program in the instrument software. A typical program would involve equilibrating at room temperature, followed by a heating ramp of 10°C/min to a temperature well above the expected melting point.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Initiate the experiment.

-

-

Data Interpretation:

-

The output is a thermogram plotting heat flow versus temperature.

-

The melting of the sample will appear as an endothermic peak.

-

The melting point (Tₘ) is typically reported as the onset temperature of the peak or the peak maximum temperature. [10]The integrated area of the peak corresponds to the heat of fusion.

-

Influence of Synthesis and Purity on Melting Point

The reported synthesis of this compound involves the diazotization of 3,5-dibromopyrazin-2-amine followed by a Sandmeyer-type reaction. [4]Potential impurities could include unreacted starting material or by-products from side reactions.

-

Starting Material: Residual 3,5-dibromopyrazin-2-amine.

-

Solvents: Residual solvents from purification, such as ethyl acetate or petroleum ether, can depress the melting point. [4] The presence of such impurities will lead to a lower and broader melting point range . Therefore, if an experimental result shows a wide melting range (e.g., greater than 2°C), further purification of the sample by techniques such as recrystallization or column chromatography is recommended before a definitive melting point is recorded.

Conclusion

While a definitive literature value for the melting point of this compound is elusive, this guide provides the necessary theoretical framework and practical, step-by-step protocols for its accurate determination. Both capillary and DSC methods provide robust data, with DSC offering higher precision and additional thermodynamic information. Given the compound's importance as a synthetic intermediate, empirical determination of its melting point is a critical step for ensuring purity, confirming identity, and enabling reproducible downstream applications in drug discovery and materials science.

References

- Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube.

- University of Calgary. (n.d.). Melting point determination.

- CureFFI.org. (2016, April 27). Differential scanning calorimetry.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials.

- Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube.

- Karadeniz, H., & Calis, S. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. In Calorimetry. IntechOpen.

- (n.d.). Determination of Melting Point.

- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).

- Dong, V. M., & Riedel, J. (2017, February 22). Melting Point Determination of Solid Organic Compounds. JoVE.

- ECHEMI. (n.d.). This compound.

- PubChem. (n.d.). 3,5-Dibromo-6-chloropyrazin-2-amine. National Center for Biotechnology Information.

- Chem-Impex. (n.d.). This compound.

- Chem-Impex. (n.d.). 3,5-Dibromo-2-cloropirazina.

- BLD Pharm. (n.d.). 1082843-70-6|this compound.

- Benchchem. (2025). In-Depth Technical Guide: 3-Bromo-5-chloropyrazine-2-carbonitrile.

- (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.

- Pharmaffiliates. (n.d.). CAS No : 1082843-70-6 | Product Name : this compound.

- Frontier Specialty Chemicals. (n.d.). This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. echemi.com [echemi.com]

- 5. pennwest.edu [pennwest.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 10. Differential scanning calorimetry [cureffi.org]

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dibromo-2-chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

Foreword

3,5-Dibromo-2-chloropyrazine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its utility as a versatile intermediate stems from the distinct reactivity of its three halogen substituents, which allows for selective functionalization in the synthesis of complex molecules, including protein kinase modulators and other bioactive derivatives.[4] A thorough understanding of its structural and electronic properties is paramount for its effective application. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering both established experimental data and predictive insights grounded in the analysis of analogous structures.

Molecular and Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 1082843-70-6 | [2][4][5] |

| Molecular Formula | C₄HBr₂ClN₂ | [1][4][5] |

| Molecular Weight | 272.33 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Purity | ≥ 95% (HPLC) | [1][3] |

| Melting Point | Not available | |

| Boiling Point | 261 °C | [4] |

| Density | 2.265 g/cm³ | [4] |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for confirming the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is particularly informative due to the characteristic isotopic patterns of bromine and chlorine.

Predicted Mass Spectrum Data

| Ion | m/z (relative abundance) | Interpretation |

| [M]⁺ | 270 (24%), 272 (100%), 274 (98%), 276 (32%) | Molecular ion cluster exhibiting the isotopic pattern for two bromine atoms and one chlorine atom. |

| [M-Cl]⁺ | 235, 237, 239 | Loss of a chlorine radical. |

| [M-Br]⁺ | 191, 193, 195 | Loss of a bromine radical. |

| [M-Br-Cl]⁺ | 156, 158 | Loss of a bromine and a chlorine radical. |

| [M-2Br]⁺ | 111, 113 | Loss of two bromine radicals. |

Causality of the Observed Spectrum

The predicted mass spectrum of this compound is dominated by the molecular ion cluster. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br with ~50:50 natural abundance) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl with ~75:25 natural abundance) results in a characteristic isotopic pattern for the molecular ion [M]⁺. The most abundant peak in this cluster is expected at m/z 272, corresponding to the ion containing one ³⁵Cl, one ⁷⁹Br, and one ⁸¹Br atom. The relative intensities of the M, M+2, M+4, and M+6 peaks will be a composite of the isotopic abundances of the three halogen atoms, providing a definitive signature for the compound's elemental composition.

Electron Ionization (EI) is a common method for analyzing such compounds. The fragmentation pattern under EI-MS is anticipated to involve the sequential loss of halogen radicals, which is a common fragmentation pathway for halogenated aromatic compounds. The stability of the resulting pyrazinyl cation will influence the relative abundance of these fragment ions.

Experimental Protocol for Mass Spectrometry Data Acquisition

A standard protocol for acquiring the mass spectrum of this compound is as follows:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

-

Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50-400

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.5 - 8.7 | Singlet | N/A |

Causality of the Observed Spectrum

The ¹H NMR spectrum of this compound is predicted to be very simple, showing a single resonance. The pyrazine ring has only one proton at the C-6 position. The electron-withdrawing nature of the two nitrogen atoms and the three halogen atoms (two bromine, one chlorine) will significantly deshield this proton, causing its resonance to appear at a high chemical shift (downfield), likely in the range of 8.5-8.7 ppm. Since there are no adjacent protons, this signal will appear as a singlet.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 135 - 139 |

| C-5 | 138 - 142 |

| C-6 | 145 - 149 |

Causality of the Observed Spectrum

The ¹³C NMR spectrum will display four distinct signals corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts are influenced by the electronegativity of the directly attached and neighboring atoms.

-

C-2: Attached to a chlorine atom and a nitrogen atom, this carbon will be significantly deshielded.

-

C-3 and C-5: Both are attached to bromine atoms and are adjacent to nitrogen atoms, leading to substantial deshielding. The slight difference in their chemical environment may result in two closely spaced signals.

-

C-6: Attached to a hydrogen atom but flanked by a nitrogen and a bromine-substituted carbon, it will also be deshielded and appear in the aromatic region.

The presence of bromine atoms can sometimes lead to broadening of the signals of the directly attached carbon atoms due to quadrupolar relaxation.[1][3][6][7]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Instrumentation:

-

Use a high-field NMR spectrometer (400 MHz or higher) for better resolution.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | C-H stretching of the pyrazine ring |

| 1600-1550 | Medium | C=N and C=C stretching vibrations of the aromatic ring |

| 1450-1350 | Medium to Strong | Ring stretching vibrations |

| 1200-1000 | Medium to Strong | In-plane C-H bending |

| 900-800 | Strong | Out-of-plane C-H bending |

| 800-600 | Strong | C-Cl stretching |

| 600-500 | Strong | C-Br stretching |

Causality of the Observed Spectrum

The IR spectrum of this compound will be characterized by several key absorption bands:

-

C-H Stretching: A weak band is expected above 3000 cm⁻¹ for the aromatic C-H stretch.

-

Ring Vibrations: The pyrazine ring will exhibit characteristic C=N and C=C stretching vibrations in the 1600-1350 cm⁻¹ region.

-

C-H Bending: In-plane and out-of-plane C-H bending vibrations will also be present. The out-of-plane bending is often strong and can be diagnostic of the substitution pattern.

-

Carbon-Halogen Stretching: Strong absorptions corresponding to the C-Cl and C-Br stretching vibrations will be observed in the lower frequency region of the spectrum (below 800 cm⁻¹).

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[9]

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[9]

-

-

Instrumentation:

-

Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

-

Visualizing the Workflow

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of this compound.

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound through mass spectrometry, NMR, and IR spectroscopy provides a comprehensive understanding of its molecular structure. The predicted data and established protocols in this guide offer a robust framework for researchers to verify the identity and purity of this important synthetic intermediate, ensuring its effective use in drug discovery and materials science applications.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Oxford Instruments. (2024, March 5). Bromine NMR on a benchtop. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Consequences of Nuclei with Quadrupole Moments in NMR. Retrieved from [Link]

-

Thoreauchem. (n.d.). This compound-1082843-70-6. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

YouTube. (2013, January 10). FTIR Spectroscopy (Solid Sample Analysis). Retrieved from [Link]

Sources

- 1. Bromine NMR on a benchtop - Oxford Instruments [oxinst.com]

- 2. scribd.com [scribd.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. eng.uc.edu [eng.uc.edu]

- 5. researchgate.net [researchgate.net]

- 6. (Br) Bromine NMR [chem.ch.huji.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. NMR 溶剂 [sigmaaldrich.com]

- 9. drawellanalytical.com [drawellanalytical.com]

3,5-Dibromo-2-Chloropyrazine 1H NMR data

An In-depth Technical Guide on the ¹H NMR of 3,5-Dibromo-2-Chloropyrazine